molecular formula C18H14FN3O2S B292430 11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

Cat. No.: B292430
M. Wt: 355.4 g/mol
InChI Key: UTBUTFFVHSHVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound that features a unique fusion of pyridine, thiophene, and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14FN3O2S

Molecular Weight

355.4 g/mol

IUPAC Name

11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C18H14FN3O2S/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23)

InChI Key

UTBUTFFVHSHVSV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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